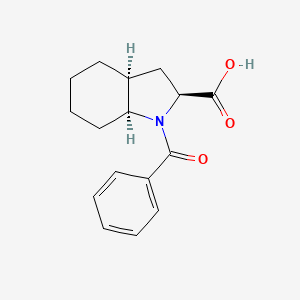
6-chloro-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CAY10760 is an inhibitor of the protein-protein interaction between RAD51 recombinase and BRCA2 (EC50 = 19 µM in a cell-free competitive ELISA). It decreases homologous recombination by 54% in wild-type BRCA2-expressing BxPC-3 pancreatic cancer cells when used at a concentration of 20 µM. CAY10760 (20 µM) decreases proliferation of BxPC-3, as well as mutant BRCA2-expressing Capan-1, cancer cells when used alone or in combination with the poly(ADP-ribose) polymerase (PARP) inhibitor olaparib.
科学的研究の応用
Antiproliferative Activity in Cancer Research
A study by Minegishi et al. (2015) describes the synthesis of indenopyrazoles with significant antiproliferative activity towards human cancer cells, achieved without impacting antimicrobial and antimalarial activities. One compound, identified as a tubulin polymerization inhibitor, showed promise in inhibiting acetylated tubulin accumulation and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells. This suggests the potential application of structurally similar compounds in cancer therapy, particularly in targeting tubulin dynamics to halt cancer cell proliferation (Minegishi et al., 2015).
Antimicrobial and Antioxidant Properties
Prasath et al. (2015) synthesized quinolinyl chalcones containing a pyrazole group, which demonstrated promising antimicrobial properties against bacterial and fungal strains, and moderate antioxidant activity. The synthesis was achieved via Claisen–Schmidt condensation under ultrasound, highlighting a green chemistry approach. This points to the utility of pyrazole-appended quinolinyl derivatives in developing new antimicrobial and antioxidant agents (Prasath et al., 2015).
Antioxidants in Lubricating Greases
Hussein et al. (2016) focused on the synthesis and characterization of quinolinone derivatives for use as antioxidants in lubricating greases. Their study evaluated the antioxidant efficiency of these compounds, providing insights into their potential to enhance the performance and longevity of lubricants. The derivatives showed varying degrees of effectiveness, suggesting a potential application in materials science, particularly in the formulation of greases with improved oxidation resistance (Hussein et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 4-methoxyphenylacetic acid, which is then converted to 5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. The second intermediate is 6-chloro-4-phenylquinolin-2(1H)-one, which is then coupled with the third intermediate to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "methyl magnesium bromide", "4-methoxyphenylacetic acid", "thionyl chloride", "hydrazine hydrate", "acetic anhydride", "phosphorus pentoxide", "2-amino-4-chloro-6-phenylquinoline" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenylacetic acid by reacting 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of methyl magnesium bromide.", "Step 2: Conversion of 4-methoxyphenylacetic acid to 5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid by reacting with thionyl chloride and then hydrazine hydrate.", "Step 3: Synthesis of 6-chloro-4-phenylquinolin-2(1H)-one by reacting 2-amino-4-chloro-6-phenylquinoline with acetic anhydride and phosphorus pentoxide.", "Step 4: Coupling of 5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with 6-chloro-4-phenylquinolin-2(1H)-one to form the final product '6-chloro-3-(5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one'." ] } | |
CAS番号 |
391889-85-3 |
分子式 |
C28H24ClN3O3 |
分子量 |
485.97 |
IUPAC名 |
6-chloro-3-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C28H24ClN3O3/c1-3-25(33)32-24(17-9-12-20(35-2)13-10-17)16-23(31-32)27-26(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)30-28(27)34/h4-15,24H,3,16H2,1-2H3,(H,30,34) |
InChIキー |
LAVOKBSCOSIGER-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
溶解性 |
not available |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


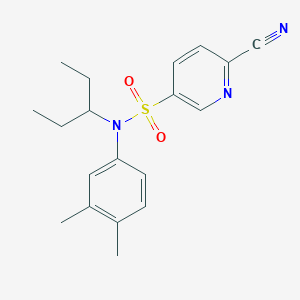
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-thiophenecarboxamide](/img/structure/B2770277.png)
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770282.png)
![6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2770283.png)
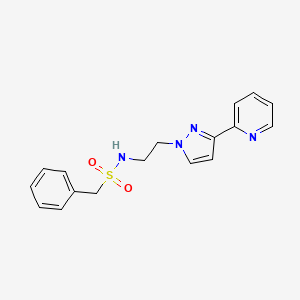

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)
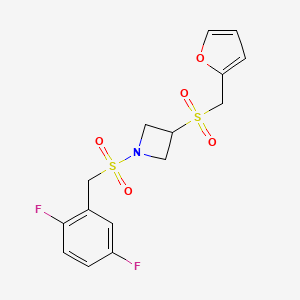
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)
![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)
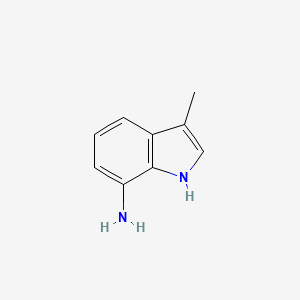
![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2770295.png)
